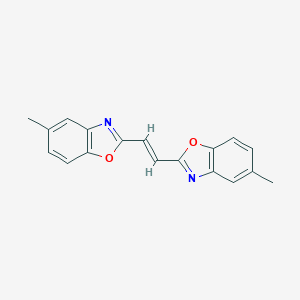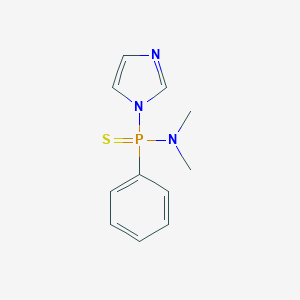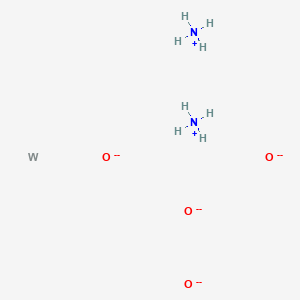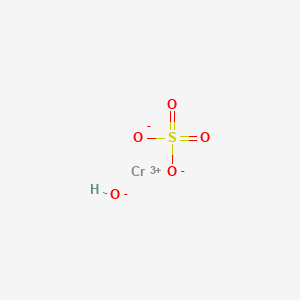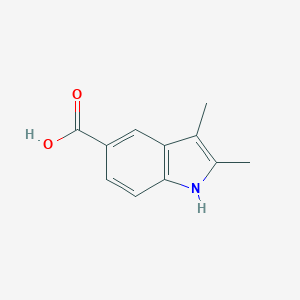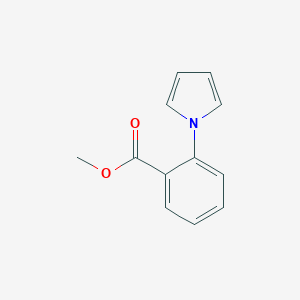
methyl 2-(1H-pyrrol-1-yl)benzoate
Descripción general
Descripción
“Methyl 2-(1H-pyrrol-1-yl)benzoate” is a chemical compound with the CAS Number: 10333-67-2 . It has a molecular weight of 201.22 and its IUPAC name is methyl 2-(1H-pyrrol-1-yl)benzoate .
Molecular Structure Analysis
The molecular formula of “methyl 2-(1H-pyrrol-1-yl)benzoate” is C12H11NO2 . The InChI Code is 1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(1H-pyrrol-1-yl)benzoate” is a solid or semi-solid or liquid or lump . It should be stored in a sealed container in a dry room at room temperature .Aplicaciones Científicas De Investigación
Antibacterial and Antitubercular Agent
Methyl 2-(1H-pyrrol-1-yl)benzoate: derivatives have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown strong antibacterial and antitubercular properties, making them potential candidates for therapeutic applications in treating bacterial infections and tuberculosis .
Enzyme Inhibition
These compounds have been tested for their ability to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . The inhibition of these enzymes is crucial in the development of new antimicrobial agents, as they play a key role in the metabolic pathways of microorganisms .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the potential mode of action of these compounds. The results revealed binding interactions with the active sites of both DHFR and enoyl ACP reductase enzymes. This suggests that methyl 2-(1H-pyrrol-1-yl)benzoate derivatives could be excellent future therapeutic possibilities due to their pronounced docking properties .
Monoclonal Antibody Production
In the field of biotechnology, certain derivatives of methyl 2-(1H-pyrrol-1-yl)benzoate have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This is significant for the medication supply and medical cost reduction, as monoclonal antibodies are essential for various therapeutic applications .
Glycosylation Control
These compounds have also been shown to suppress the galactosylation on monoclonal antibodies. Galactosylation is a critical quality attribute of therapeutic monoclonal antibodies, and controlling it can be crucial for the efficacy and safety of these medications .
Chemical Synthesis
Methyl 2-(1H-pyrrol-1-yl)benzoate: is used in organic synthesis due to its unique properties. It serves as a versatile building block in the construction of complex molecules, which can be used in medicinal chemistry and catalysis to develop innovative solutions.
Safety and Hazards
“Methyl 2-(1H-pyrrol-1-yl)benzoate” is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . It should be kept away from heat, sparks, open flames, and hot surfaces . If swallowed, it’s advised to immediately make the victim drink water (two glasses at most) and consult a physician .
Mecanismo De Acción
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets through different types of bonding interactions .
Biochemical Pathways
It has been suggested that pyrrole derivatives can enhance cell-specific productivity , indicating that they may influence cellular metabolic pathways.
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of Methyl 2-(1H-pyrrol-1-yl)benzoate’s action are currently unknown due to the lack of research on this compound .
Action Environment
It is known that environmental conditions can significantly impact the activity of chemical compounds .
Propiedades
IUPAC Name |
methyl 2-pyrrol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYSLOCROREKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380238 | |
| Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-pyrrol-1-yl)benzoate | |
CAS RN |
10333-67-2 | |
| Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

